molecular formula C10H11Cl2N B11890086 6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline

6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11890086
M. Wt: 216.10 g/mol
InChI Key: BWSXMHXSVYWVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring .

Scientific Research Applications

6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceuticals targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways related to its biological activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at positions 6 and 8, along with a methyl group at position 4, provides distinct properties compared to other tetrahydroisoquinoline derivatives .

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

6,8-dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H11Cl2N/c1-6-4-13-5-9-8(6)2-7(11)3-10(9)12/h2-3,6,13H,4-5H2,1H3

InChI Key

BWSXMHXSVYWVGS-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2=C1C=C(C=C2Cl)Cl

Origin of Product

United States

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